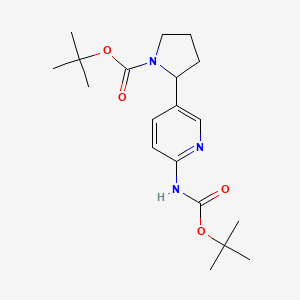![molecular formula C35H51N3O9S3 B11826778 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid is a compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique structure, which includes a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. It is often used in the form of its salt, 4-methylbenzenesulfonic acid, to enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with piperazine in the presence of a suitable catalyst to form 4-(piperazin-1-yl)cyclohexanone.
Cyclopropylmethylation: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base to introduce the cyclopropylmethyl group.
Reduction: The resulting compound is reduced to form 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine.
Salt Formation: Finally, the amine is reacted with 4-methylbenzenesulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and filtration to obtain high-purity product.
Quality Control: Ensuring the final product meets the required specifications for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical agents, particularly antidepressants and antipsychotics.
Biological Studies: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.
Chemical Research: Used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and antipsychotic effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on central nervous system pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(Cyclopropylmethyl)piperazin-1-yl]methyl-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a cyclohexane ring.
1-(3-Aminopropyl)-4-methylpiperazine: Contains a piperazine ring but lacks the cyclohexane and cyclopropylmethyl groups.
Uniqueness
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. This unique structure contributes to its specific pharmacological properties and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C35H51N3O9S3 |
|---|---|
Molekulargewicht |
754.0 g/mol |
IUPAC-Name |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H27N3.3C7H8O3S/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;3*1-6-2-4-7(5-3-6)11(8,9)10/h12-14H,1-11,15H2;3*2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
RDVNFVVSKSUDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1CN2CCN(CC2)C3CCC(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
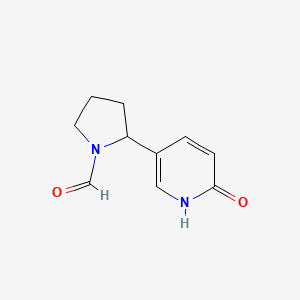
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)


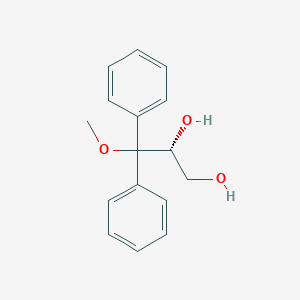


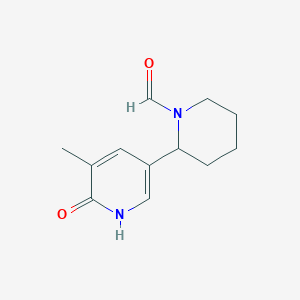
![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
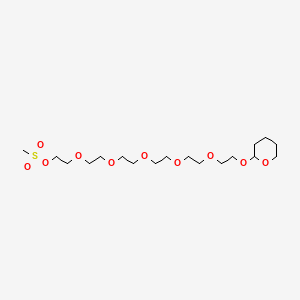
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)
